3-Methylcyclobutane-1-carbaldehyde
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Overview
Description
3-Methylcyclobutane-1-carbaldehyde is an organic compound with the chemical formula C6H10O. It is a colorless liquid at room temperature and has a unique odor. This compound is used primarily in organic synthesis as a starting material or intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylcyclobutane-1-carbaldehyde can be synthesized through the oxidation of 3-methylcyclobutanol. This process typically involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as catalytic oxidation processes. These methods ensure higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC and KMnO4.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be used under anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
3-Methylcyclobutane-1-carbaldehyde is utilized in several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Potential use in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 3-Methylcyclobutane-1-carbaldehyde involves its reactivity as an aldehyde. It can form Schiff bases with amines, undergo nucleophilic addition reactions, and participate in various organic transformations. The molecular targets and pathways depend on the specific reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-carbaldehyde: Lacks the methyl group at the 3-position.
3-Methylcyclopentane-1-carbaldehyde: Contains a five-membered ring instead of a four-membered ring.
Cyclohexane-1-carbaldehyde: Contains a six-membered ring
Uniqueness
3-Methylcyclobutane-1-carbaldehyde is unique due to its four-membered ring structure with a methyl group at the 3-position, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
3-methylcyclobutane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-5-2-6(3-5)4-7/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIKZXHZNUEYPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872286-84-5 |
Source
|
Record name | 3-methylcyclobutane-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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